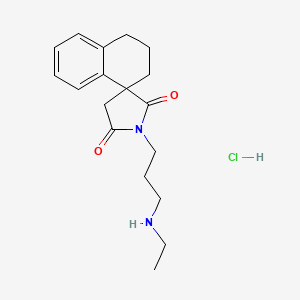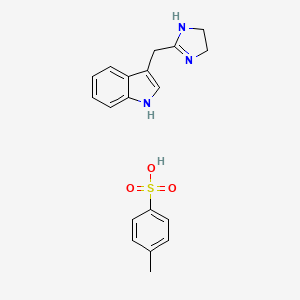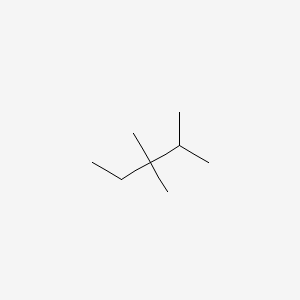
3-Iodocholic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodocholic acid is a bile acid derivative with significant biological and chemical importance. This compound is characterized by the presence of hydroxyl groups at positions 7 and 12, an iodine atom at position 3, and a carboxylic acid group at position 24. It is a stereoisomer with specific configurations at the 3alpha, 5beta, 7alpha, and 12alpha positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocholic acid typically involves the iodination of a suitable precursor, such as cholic acid. The process includes:
Hydroxylation: Hydroxyl groups at positions 7 and 12 can be introduced through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce ketone groups to hydroxyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Azides, thiols.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various bile acid derivatives with potential pharmaceutical applications.
Catalysis: Acts as a catalyst or ligand in certain organic reactions.
Biology:
Metabolism Studies: Used to study bile acid metabolism and its role in liver function and cholesterol homeostasis.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in bile acid synthesis.
Medicine:
Drug Development: Explored as a potential therapeutic agent for treating liver diseases and metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting bile acid-related abnormalities.
Industry:
Biotechnology: Utilized in biotechnological processes involving bile acid transformations.
Chemical Manufacturing: Employed in the production of specialized chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Iodocholic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Bile acid receptors, enzymes involved in bile acid synthesis and metabolism.
Pathways: Modulates pathways related to cholesterol metabolism, liver function, and bile acid homeostasis.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.
Comparison:
Uniqueness: The presence of an iodine atom at position 3 and specific stereochemistry at 3alpha, 5beta, 7alpha, and 12alpha positions distinguishes 3-Iodocholic acid from other bile acids.
Chemical Properties: The iodine atom imparts unique reactivity and potential for further functionalization.
Biological Activity: The specific configuration and functional groups contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
85121-73-9 |
|---|---|
Molecular Formula |
C24H39IO4 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39IO4/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
VGOVATCGEOKORT-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)I)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Synonyms |
3-iodocholic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















